tert-Butyl ((3-chloro-5,6-dicyanopyrazin-2-yl)oxy)carbamate
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Overview
Description
tert-Butyl ((3-chloro-5,6-dicyanopyrazin-2-yl)oxy)carbamate is a chemical compound with the molecular formula C11H10ClN5O3 and a molecular weight of 295.68 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group attached to a pyrazine ring substituted with chlorine and cyano groups. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of tert-Butyl ((3-chloro-5,6-dicyanopyrazin-2-yl)oxy)carbamate can be achieved through several methods. One common approach involves the reaction of 3-chloro-5,6-dicyanopyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl ((3-chloro-5,6-dicyanopyrazin-2-yl)oxy)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Scientific Research Applications
tert-Butyl ((3-chloro-5,6-dicyanopyrazin-2-yl)oxy)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl ((3-chloro-5,6-dicyanopyrazin-2-yl)oxy)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl ((3-chloro-5,6-dicyanopyrazin-2-yl)oxy)carbamate can be compared to other similar compounds, such as:
tert-Butyl ((3-chloro-5-cyanopyrazin-2-yl)oxy)carbamate: This compound has a similar structure but with one less cyano group, which may affect its reactivity and biological activity.
tert-Butyl ((3-bromo-5,6-dicyanopyrazin-2-yl)oxy)carbamate:
These comparisons highlight the uniqueness of this compound, particularly in terms of its specific substituents and their effects on the compound’s properties and applications.
Properties
IUPAC Name |
tert-butyl N-(3-chloro-5,6-dicyanopyrazin-2-yl)oxycarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O3/c1-11(2,3)19-10(18)17-20-9-8(12)15-6(4-13)7(5-14)16-9/h1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZUWJYUJJACHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC1=NC(=C(N=C1Cl)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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